

Technical Guide: 3-Fluorobutan-1-amine hydrochloride (CAS 1780799-10-1)

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Compound of Interest

Compound Name: 3-Fluorobutan-1-amine
hydrochloride

Cat. No.: B1380451

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobutan-1-amine hydrochloride is a fluorinated aliphatic amine that holds potential as a key building block in medicinal chemistry and drug discovery. Its structural features, including the presence of a fluorine atom, can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known properties, analytical data, and handling considerations for **3-Fluorobutan-1-amine hydrochloride** (CAS: 1780799-10-1). It is intended to serve as a technical resource for researchers engaged in the synthesis and application of novel chemical entities. This compound is noted as a drug intermediate for the synthesis of various active compounds^{[1][2]}.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of **3-Fluorobutan-1-amine hydrochloride** is limited in publicly accessible literature. The available information from supplier technical data sheets is summarized below.

Property	Value	Reference
CAS Number	1780799-10-1	[3]
Molecular Formula	C4H11ClFN	[3]
Molecular Weight	127.59 g/mol	[3]
Appearance	Off-white to light yellow solid	[3]
Purity	≥ 95.0% (by NMR)	[3]

Note: Data such as melting point, boiling point, and solubility are not currently available in the public domain.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for **3-Fluorobutan-1-amine hydrochloride** indicates that the ¹H NMR spectrum is "Consistent with structure"[3]. However, the spectral data itself is not provided. For a compound with this structure, the expected ¹H NMR spectrum would exhibit characteristic signals for the methyl, methylene, and methine protons, with splitting patterns influenced by the adjacent fluorine atom and protons. Similarly, a ¹³C NMR spectrum would show four distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) is not publicly available, general hazard statements associated with this compound have been identified.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Storage: Store at room temperature in a sealed container, away from moisture and light[3]. For long-term storage in solvent, -80°C (2 years) or -20°C (1 year) is recommended[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Fluorobutan-1-amine hydrochloride** are not readily available in published literature. The following sections provide generalized, hypothetical protocols that are representative of standard laboratory procedures for the characterization of a novel chemical entity of this type.

Hypothetical Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structure and assess the purity of **3-Fluorobutan-1-amine hydrochloride** using ^1H , ^{13}C , and ^{19}F NMR spectroscopy.

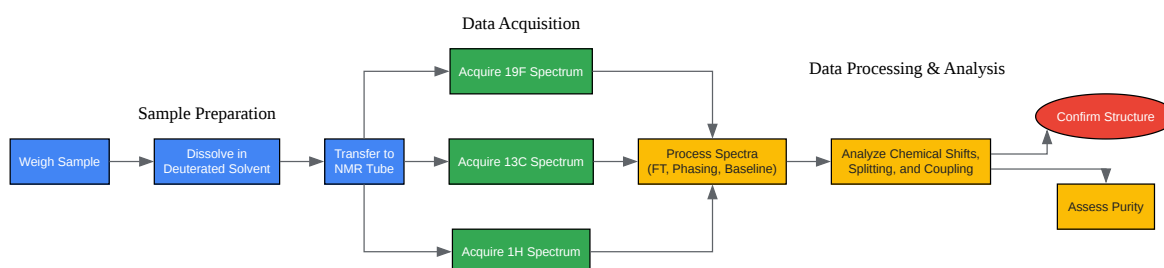
Materials:

- **3-Fluorobutan-1-amine hydrochloride** sample
- Deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Accurately weigh approximately 5-10 mg of the **3-Fluorobutan-1-amine hydrochloride** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Acquire a ^1H NMR spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

- Acquire a ^{13}C NMR spectrum. Use a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-100 ppm).
- Acquire a ^{19}F NMR spectrum. This will provide information on the fluorine environment and coupling to adjacent protons.
- Process the spectra: Apply Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different types of protons.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in all spectra to confirm that they are consistent with the proposed structure of **3-Fluorobutan-1-amine hydrochloride**.
- Assess purity by identifying any signals corresponding to impurities and comparing their integrals to the main compound signals.



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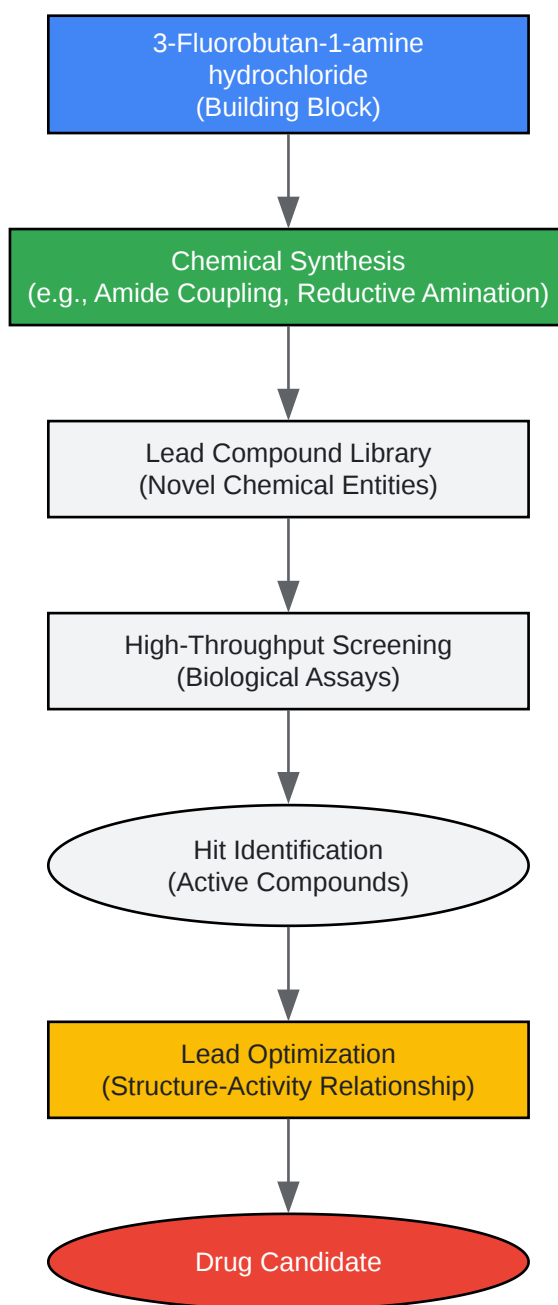
Diagram 1: Workflow for NMR Spectroscopic Analysis.

Potential Signaling Pathways and Biological Relevance

As a "drug intermediate," **3-Fluorobutan-1-amine hydrochloride** is intended for use in the synthesis of more complex, biologically active molecules. The incorporation of a fluorinated butylamine moiety can be a strategic decision in drug design for several reasons:

- **Metabolic Stability:** The presence of a fluorine atom can block sites of metabolism (cytochrome P450 oxidation), potentially increasing the half-life of the final drug compound.
- **Lipophilicity and Permeability:** Fluorine substitution can modulate the lipophilicity (logP) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier.
- **Binding Affinity:** The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the binding pockets of target proteins, potentially enhancing potency and selectivity.

The logical relationship for its application in drug discovery is outlined below.



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Diagram 2: Role in a Drug Discovery Workflow.

Conclusion

3-Fluorobutan-1-amine hydrochloride is a chemical intermediate with potential applications in pharmaceutical research and development. While comprehensive public data on its properties and synthesis is currently scarce, this guide consolidates the available information and provides a framework for its handling and analysis. Researchers working with this

compound should perform their own detailed characterization and safety assessments. The strategic incorporation of this fluorinated building block may contribute to the discovery of novel therapeutics with improved pharmacological profiles.

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References

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